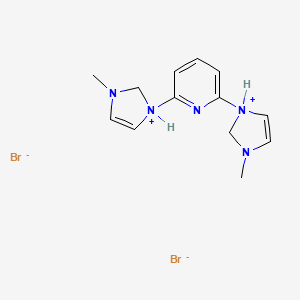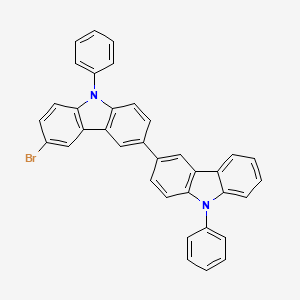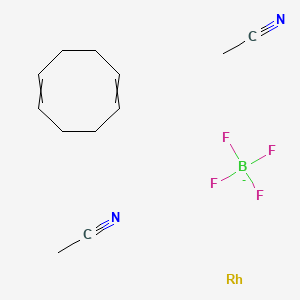
Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(i) tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(i) tetrafluoroborate is a coordination complex that features rhodium as the central metal atom. This compound is known for its catalytic properties and is widely used in various chemical reactions. The presence of acetonitrile and cycloocta-1,5-diene ligands provides stability and reactivity to the rhodium center, making it a valuable catalyst in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;cycloocta-1,5-diene;rhodium;tetrafluoroborate typically involves the reaction of rhodium chloride with cycloocta-1,5-diene and acetonitrile in the presence of a tetrafluoroborate salt. The reaction is carried out under an inert atmosphere to prevent oxidation of the rhodium center. The general reaction scheme is as follows:
RhCl3+COD+2MeCN+NaBF4→[Rh(COD)(MeCN)2]BF4+3NaCl
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality.
化学反応の分析
Types of Reactions
Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(i) tetrafluoroborate undergoes various types of reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can participate in reduction reactions, often reducing other substrates.
Substitution: Ligands such as acetonitrile can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as hydrogen gas or hydrides.
Substituting agents: Such as phosphines or other nitrogen-containing ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, silylation reactions with aryl iodides and bromides can produce aryl silanes .
科学的研究の応用
Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(i) tetrafluoroborate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential in biochemical applications, such as enzyme mimetics and bio-catalysis.
Medicine: Research is ongoing to explore its use in drug synthesis and development.
Industry: It is employed in the production of fine chemicals and pharmaceuticals due to its catalytic efficiency.
作用機序
The mechanism by which acetonitrile;cycloocta-1,5-diene;rhodium;tetrafluoroborate exerts its effects involves the coordination of the rhodium center with various substrates. The rhodium atom facilitates the activation of chemical bonds, allowing for efficient catalysis. The molecular targets and pathways involved include:
Coordination with substrates: The rhodium center forms complexes with substrates, enabling various chemical transformations.
Activation of bonds: The compound can activate C-H, C-C, and C-N bonds, facilitating reactions such as hydrogenation and isomerization.
類似化合物との比較
Similar Compounds
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: Similar in structure but lacks acetonitrile ligands.
Chloro(1,5-cyclooctadiene)rhodium(I) dimer: Contains chloride ligands instead of acetonitrile and tetrafluoroborate.
1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate: Contains phosphine ligands in place of acetonitrile.
Uniqueness
The presence of both acetonitrile and cycloocta-1,5-diene ligands in acetonitrile;cycloocta-1,5-diene;rhodium;tetrafluoroborate provides unique stability and reactivity to the rhodium center. This combination allows for a broader range of catalytic applications compared to similar compounds.
特性
IUPAC Name |
acetonitrile;cycloocta-1,5-diene;rhodium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2C2H3N.BF4.Rh/c1-2-4-6-8-7-5-3-1;2*1-2-3;2-1(3,4)5;/h1-2,7-8H,3-6H2;2*1H3;;/q;;;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBLHOBPBGAKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.C1CC=CCCC=C1.[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BF4N2Rh- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
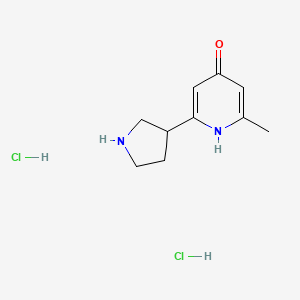


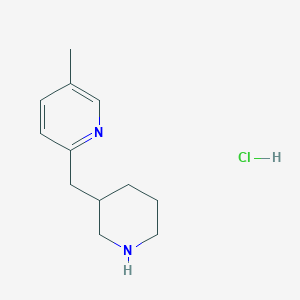
![2-({3-Hydroxy-8-azabicyclo[3.2.1]octan-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B8067848.png)
![Piperazine, 1-methyl-4-[[6-(4-piperidinyl)-3-pyridinyl]carbonyl]-, trihydrochloride](/img/structure/B8067853.png)

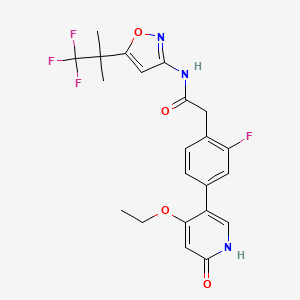
![cyclo[DL-N(Me)Leu-D-OAla-N(Me)Leu-D-OPhe(morpholino)-N(Me)Leu-DL-OAla-N(Me)Leu-D-OPhe(morpholino)]](/img/structure/B8067874.png)


